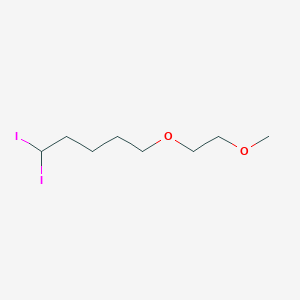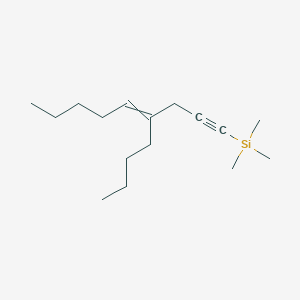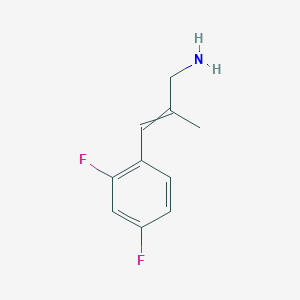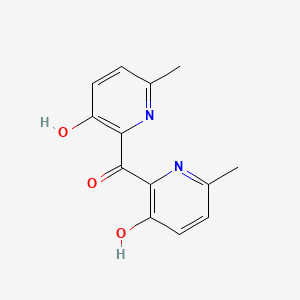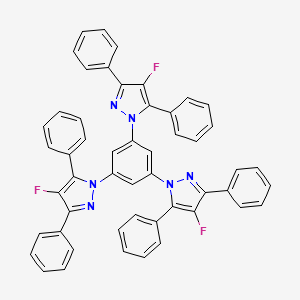
1,1',1''-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with three pyrazole rings Each pyrazole ring is further substituted with fluorine and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) typically involves multi-step organic reactions. The process begins with the preparation of the benzene-1,3,5-triyl core, followed by the introduction of pyrazole rings through cyclization reactions. Fluorination and phenylation are achieved using specific reagents under controlled conditions. Common reagents include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and phenylating agents such as phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and specificity, while the phenyl groups contribute to its overall stability and lipophilicity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Similar core structure but different substituents.
1,3,5-Tris(4-carboxyphenyl)benzene: Similar benzene core with carboxylic acid groups.
Benzene-1,3,5-triyl triformate: Another benzene-based compound with formate groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) is unique due to its specific combination of fluorine and phenyl substitutions on the pyrazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
844510-61-8 |
|---|---|
分子式 |
C51H33F3N6 |
分子量 |
786.8 g/mol |
IUPAC名 |
1-[3,5-bis(4-fluoro-3,5-diphenylpyrazol-1-yl)phenyl]-4-fluoro-3,5-diphenylpyrazole |
InChI |
InChI=1S/C51H33F3N6/c52-43-46(34-19-7-1-8-20-34)55-58(49(43)37-25-13-4-14-26-37)40-31-41(59-50(38-27-15-5-16-28-38)44(53)47(56-59)35-21-9-2-10-22-35)33-42(32-40)60-51(39-29-17-6-18-30-39)45(54)48(57-60)36-23-11-3-12-24-36/h1-33H |
InChIキー |
RGJJVYYISPBDFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=CC(=C3)N4C(=C(C(=N4)C5=CC=CC=C5)F)C6=CC=CC=C6)N7C(=C(C(=N7)C8=CC=CC=C8)F)C9=CC=CC=C9)C1=CC=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
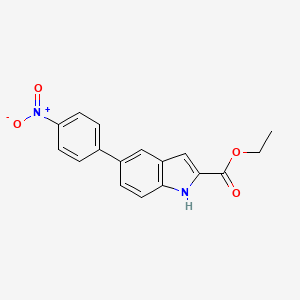
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
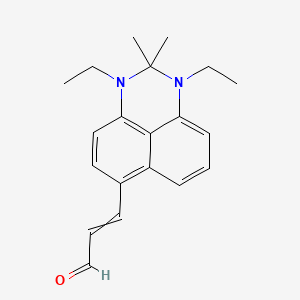
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
